Hpk1-IN-3 is classified as a small molecule inhibitor targeting the HPK1 protein, which is encoded by the MAP4K1 gene in humans. This compound is part of a broader category of immuno-oncology therapeutics aimed at enhancing T cell activity in the presence of tumors. It has been developed through various synthetic methodologies and pharmacological evaluations to ensure its efficacy and safety in preclinical models.
The synthesis of Hpk1-IN-3 involves several key steps, typically beginning with the identification of suitable chemical precursors that can be modified to achieve desired inhibitory properties against HPK1. The synthesis may include:
These methods ensure that Hpk1-IN-3 possesses the necessary pharmacokinetic properties for effective biological activity.
The molecular structure of Hpk1-IN-3 is characterized by specific functional groups that facilitate its interaction with the HPK1 kinase domain. Key features include:
Data obtained from X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the three-dimensional arrangement of atoms within Hpk1-IN-3, confirming its suitability as an inhibitor.
Hpk1-IN-3 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
These reactions are fundamental to understanding how Hpk1-IN-3 modulates immune responses.
The mechanism through which Hpk1-IN-3 exerts its effects involves several steps:
Data from preclinical studies demonstrate significant improvements in tumor control when using Hpk1-IN-3 in combination therapies.
The physical and chemical properties of Hpk1-IN-3 are critical for its development as a therapeutic agent:
Characterization techniques such as mass spectrometry and differential scanning calorimetry can provide detailed insights into these properties.
Hpk1-IN-3 has significant applications in cancer research and therapy:
Hematopoietic Progenitor Kinase 1 (Hematopoietic Progenitor Kinase 1) is a 97-kDa serine/threonine kinase belonging to the Ste20-related kinase family, predominantly expressed in hematopoietic lineage cells including T cells, B cells, dendritic cells, and macrophages. Its structural organization comprises an N-terminal catalytic domain, a central proline-rich region, and a C-terminal citron homology domain. This architecture facilitates interactions with adaptor proteins (LAT, Gads, SLP-76) and substrates critical for signal transduction [2] [5] [10]. Within the tumor microenvironment, Hematopoietic Progenitor Kinase 1 serves as a signaling node that integrates inputs from multiple immunosuppressive pathways. Prostaglandin E2 (PGE2), produced by cyclooxygenase-2-overexpressing tumors (e.g., lung, colon, breast cancers), activates Hematopoietic Progenitor Kinase 1 via E-prostanoid receptors 2 and 4. This activation establishes a direct molecular link between tumor-derived immunosuppressive factors and Hematopoietic Progenitor Kinase 1-mediated T cell dysfunction [2] [5]. Furthermore, Hematopoietic Progenitor Kinase 1 is catalytically responsive to transforming growth factor beta receptor, Fas receptor, and toll-like receptor signals, positioning it as a central regulator of immune suppression across multiple cell types within the tumor niche [5] [9].
Genetic ablation studies demonstrate that Hematopoietic Progenitor Kinase 1 loss amplifies immune activation through multiple mechanisms: enhanced dendritic cell antigen presentation, increased B cell antibody production, and augmented T cell cytokine secretion. This multi-faceted immune enhancement culminates in improved viral clearance and tumor growth control, validating Hematopoietic Progenitor Kinase 1 as a master negative regulator of anti-tumor immunity [1] [4] [7].
Hematopoietic Progenitor Kinase 1 exerts precise temporal control over T-Cell Receptor signaling through a phosphorylation-dependent negative feedback mechanism. Upon T-Cell Receptor engagement, Hematopoietic Progenitor Kinase 1 is recruited to lipid raft microdomains via interactions with phosphorylated linker for activation of T cells and Grb2-related adaptor downstream of Shc. Subsequent phosphorylation at tyrosine 379 (by zeta chain associated protein kinase of 70kDa), threonine 165 (autophosphorylation), and serine 171 (by protein kinase D) achieves full catalytic activation [2] [5] [9]. Activated Hematopoietic Progenitor Kinase 1 then phosphorylates serine 376 on SH2 domain containing leukocyte protein of 76kDa, creating a binding site for 14-3-3 proteins (ε and ζ isoforms). This recruitment triggers signalosome disassembly through three distinct mechanisms:
The functional consequences are attenuation of key T-Cell Receptor signaling pathways, evidenced by reduced phosphorylation of phospholipase C gamma 1 (Tyr783), extracellular signal-regulated kinase (Thr202/Tyr204), and impaired calcium flux. Hematopoietic Progenitor Kinase 1-deficient T cells exhibit amplified and sustained activation signals, leading to increased interleukin-2, interferon-gamma, and tumor necrosis factor-alpha production [4] [9].
Table 1: Biochemical Characterization of Hematopoietic Progenitor Kinase 1 Inhibitor 3 (Hematopoietic Progenitor Kinase 1-IN-3)
Property | Value | Experimental Conditions |
---|---|---|
Hematopoietic Progenitor Kinase 1 Biochemical IC50 | 3.27 ± 0.40 nM | Cell-free assay, 1 mM adenosine triphosphate |
Binding Affinity (KD) | 6.08 nM | Surface plasmon resonance analysis |
Dissociation Half-life | ~60 minutes | Surface plasmon resonance kinetics |
Selectivity Profile | >100-fold vs. 85% of kinome | Broad-panel kinase screening (400+ kinases) |
The immunosuppressive function of Hematopoietic Progenitor Kinase 1 creates a compelling therapeutic rationale for its inhibition in cancer immunotherapy. Preclinical genetic evidence establishes that Hematopoietic Progenitor Kinase 1 loss or kinase inactivation enhances anti-tumor immunity through multiple mechanisms: increased T cell infiltration into tumors, enhanced cytotoxic T lymphocyte effector function (granzyme B, perforin), reduced exhaustion markers (programmed cell death protein 1, lymphocyte activating 3), and improved dendritic cell-mediated T cell priming [1] [3] [7]. Critically, kinase-dead Hematopoietic Progenitor Kinase 1 knock-in mice recapitulate the enhanced anti-tumor phenotype of full Hematopoietic Progenitor Kinase 1 knockout, confirming that kinase inhibition alone is sufficient to reverse Hematopoietic Progenitor Kinase 1-mediated immunosuppression [3] [6].
Small molecule inhibitors like Hematopoietic Progenitor Kinase 1-IN-3 demonstrate potent in vivo anti-tumor activity across multiple syngeneic models. The compound exhibits favorable oral bioavailability and pharmacokinetics, enabling target engagement studies showing dose-dependent inhibition of SH2 domain containing leukocyte protein of 76kDa Ser376 phosphorylation in tumor-infiltrating lymphocytes [8]. Hematopoietic Progenitor Kinase 1 inhibition exhibits synergistic potential with programmed cell death protein 1/programmed cell death ligand 1 blockade. In programmed cell death protein 1 antibody-resistant models (e.g., Renca renal carcinoma), Hematopoietic Progenitor Kinase 1-IN-3 monotherapy achieves significant tumor growth inhibition (50-60%), while combination with anti-programmed cell death protein 1 antibody achieves near-complete regression (>90%) [8]. Transcriptomic analysis of responsive tumors reveals enrichment of gene signatures associated with T cell activation, cytokine signaling, and immune cell chemotaxis, providing mechanistic insights into Hematopoietic Progenitor Kinase 1 inhibitor-responsive tumor microenvironments.
Table 2: Anti-Tumor Activity of Hematopoietic Progenitor Kinase 1-IN-3 in Syngeneic Mouse Models
Tumor Model | Treatment | Tumor Growth Inhibition (%) | Immune Correlates |
---|---|---|---|
MC38 Colon Adenocarcinoma | Hematopoietic Progenitor Kinase 1-IN-3 (30 mg/kg) | 65% | ↑ CD8+ T cell infiltration; ↓ regulatory T cells |
B16F10 Melanoma | Hematopoietic Progenitor Kinase 1-IN-3 (30 mg/kg) | 42% | ↑ Interferon-γ+ CD8+ T cells |
Renca Renal Carcinoma | Hematopoietic Progenitor Kinase 1-IN-3 + anti-PD-1 | >90% | ↑ Granzyme B in tumor-infiltrating lymphocytes |
CT26 Colon Carcinoma | Hematopoietic Progenitor Kinase 1-IN-3 (30 mg/kg) | 58% | ↑ MHC class II on dendritic cells |
The convergence of genetic validation, multi-model efficacy, and synergistic potential with existing immunotherapies positions Hematopoietic Progenitor Kinase 1 as a compelling next-generation target in immuno-oncology. Hematopoietic Progenitor Kinase 1-IN-3 serves as both a mechanistic tool compound and a candidate for clinical translation, embodying the therapeutic promise of modulating intracellular immune checkpoint regulators [1] [7] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7